7''-O-Methylsciadopitysin

Übersicht

Beschreibung

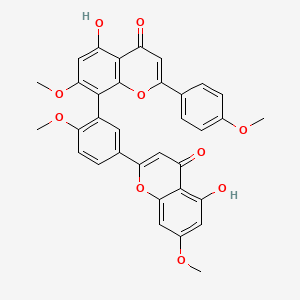

7’‘-O-Methylsciadopitysin is a biflavonoid compound with the molecular formula C34H26O10 and a molecular weight of 594.6 g/mol This compound is typically found in the heartwoods of Podocarpus macrophyllus . It appears as a yellow powder and is used in various pharmacological and synthetic research applications .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 7''-O-Methylsciadopitysin beinhaltet die Methylierung von Amentoflavone. Die Reaktion verwendet typischerweise Methylierungsmittel wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion wird in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, aber in größerem Maßstab. Der Prozess umfasst die Extraktion von Amentoflavone aus natürlichen Quellen, gefolgt von Methylierung unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7''-O-Methylsciadopitysin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Nukleophile wie Natriummethoxid in Methanol.

Hauptprodukte:

Oxidation: Bildung von Chinonen oder Carbonsäuren.

Reduktion: Bildung von teilweise oder vollständig reduzierten Flavonoidderivaten.

Substitution: Bildung von substituierten Flavonoidethern.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Es ist bekannt, dass es bestimmte Enzyme hemmt und Signalwege moduliert, die an Entzündungen und Zellproliferation beteiligt sind . Die antioxidativen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, freie Radikale einzufangen und oxidativen Stress zu reduzieren .

Ähnliche Verbindungen:

Amentoflavone: Die Stammverbindung von this compound, bekannt für ihre entzündungshemmenden und krebshemmenden Eigenschaften.

Bilobetin: Ein weiteres Biflavonoid mit ähnlichen strukturellen Merkmalen und biologischen Aktivitäten.

Sciadopitysin: Eine eng verwandte Verbindung mit ähnlichen pharmakologischen Eigenschaften.

Einzigartigkeit: this compound ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das seine Löslichkeit und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung, Amentoflavone, erhöht . Diese Modifikation trägt auch zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

7''-O-Methylsciadopitysin is a methylated derivative of sciadopitysin, a flavonoid glycoside. The structural modifications enhance its biological activity, making it a subject of research for various therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.17 |

| MDA-MB-231 (Breast Cancer) | 0.05 |

| HeLa (Cervical Cancer) | 0.07 |

These results suggest that the compound can induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. Virtual screening methods have shown that flavonoids can interact with the main protease of the virus, potentially inhibiting its activity. The binding affinity of this compound was assessed alongside other flavonoids, revealing competitive inhibition capabilities that could be leveraged in therapeutic contexts against COVID-19 .

Case Studies

- Study on Antitumor Efficacy : A study published in Molecules investigated the antitumor effects of various flavonoid derivatives, including this compound. The findings indicated significant cytotoxic effects on multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analyses .

- SARS-CoV-2 Interaction Studies : Another research effort utilized molecular docking to evaluate the interaction of this compound with the SARS-CoV-2 main protease. The study highlighted its potential as a therapeutic candidate due to favorable binding characteristics compared to known antiviral agents like Remdesivir .

Toxicological Considerations

Understanding the safety profile of this compound is crucial for its application in therapeutics. Preliminary assessments indicate low acute toxicity levels, which are essential for advancing to clinical trials. The Ames test and LD50 values are critical parameters that need further investigation to ensure safety in human applications .

Wirkmechanismus

The mechanism of action of 7’'-O-Methylsciadopitysin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Amentoflavone: The parent compound of 7’'-O-Methylsciadopitysin, known for its anti-inflammatory and anticancer properties.

Bilobetin: Another biflavonoid with similar structural features and biological activities.

Sciadopitysin: A closely related compound with similar pharmacological properties.

Uniqueness: 7’'-O-Methylsciadopitysin is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to its parent compound, amentoflavone . This modification also contributes to its distinct biological activities and potential therapeutic applications .

Biologische Aktivität

7''-O-Methylsciadopitysin is a flavonoid compound primarily derived from various plant species, including Cryptomeria japonica and Dacrydium cupressinum. It is classified under the chemical structure of 4H-1-benzopyran-4-one and has the CAS number 3778-25-4 . The molecular formula for this compound is , with a molecular weight of 594.56 g/mol . This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

Antioxidant Properties

Research indicates that flavonoids, including this compound, exhibit significant antioxidant activity . Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby contributing to cellular protection against oxidative damage .

Antimicrobial Effects

This compound has shown promising antimicrobial properties . In vitro studies have reported its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death. This property positions it as a potential candidate for developing natural antimicrobial agents .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its role as an anti-inflammatory agent . This activity may be beneficial in conditions such as arthritis and other inflammatory diseases .

Cytotoxic Effects on Cancer Cells

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has been shown to induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy. The IC50 values observed in these studies suggest that it may effectively inhibit tumor growth at relatively low concentrations .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Antioxidant Mechanism : By donating electrons to free radicals, the compound stabilizes these reactive species and prevents cellular damage.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and apoptosis.

- Direct Interaction with Cellular Components : The compound could interact with cellular membranes or proteins involved in disease processes.

Data Table: Biological Activities of this compound

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various flavonoids, this compound was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration when treated with the compound, highlighting its potential as a natural antioxidant.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of plant-derived compounds included this compound. The study demonstrated that it exhibited notable inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its applicability in developing natural preservatives or therapeutic agents.

Case Study 3: Cytotoxic Effects on Cancer Cell Lines

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, providing evidence for its potential use in cancer therapies.

Eigenschaften

IUPAC Name |

5-hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O10/c1-39-19-8-5-17(6-9-19)27-15-24(37)33-25(38)16-29(42-4)31(34(33)44-27)21-11-18(7-10-26(21)41-3)28-14-23(36)32-22(35)12-20(40-2)13-30(32)43-28/h5-16,35,38H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQYICLHHMETFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945464 | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22783-08-0 | |

| Record name | W 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022783080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.